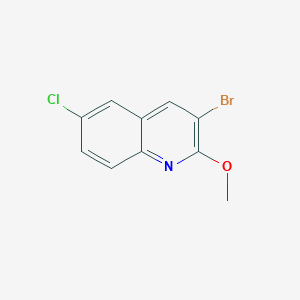
3-Bromo-6-chloro-2-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-cloro-2-metoxiquinolina es un compuesto aromático heterocíclico con la fórmula molecular C10H7BrClNO. Es un derivado de la quinolina, que es conocida por sus versátiles aplicaciones en diversos campos, incluyendo la química orgánica industrial y sintética . El compuesto presenta un núcleo de quinolina sustituido con bromo, cloro y grupos metoxi, convirtiéndolo en un valioso bloque de construcción en la síntesis de moléculas más complejas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Bromo-6-cloro-2-metoxiquinolina se puede lograr a través de diversos métodos. Un enfoque común involucra el uso de carbonato de cesio, 4,5-bis(difenilfosfino)-9,9-dimetilxanteno y tris(dibencilidenacetona)dipaladio(0) en 1,4-dioxano a 100°C durante 12 horas bajo una atmósfera inerte . La mezcla de reacción se procesa posteriormente mediante extracción con acetato de etilo y purificación por cromatografía en columna flash.
Métodos de Producción Industrial
Los métodos de producción industrial para 3-Bromo-6-cloro-2-metoxiquinolina suelen implicar reacciones de varios pasos. Por ejemplo, un método incluye la bromación de un compuesto precursor utilizando bromo y acetato de sodio en ácido acético a 80°C durante 16 horas, seguido de una reacción con carbonato de plata en tolueno durante 336 horas .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Bromo-6-cloro-2-metoxiquinolina experimenta diversos tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: Los átomos de bromo y cloro pueden ser sustituidos con otros grupos funcionales utilizando reactivos apropiados.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción para formar diferentes derivados.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, que pueden reemplazar los átomos de halógeno bajo condiciones adecuadas.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o trióxido de cromo para oxidar el compuesto.
Reacciones de Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para reducir el compuesto.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminoquinolina, mientras que las reacciones de oxidación pueden producir N-óxidos de quinolina.
Aplicaciones Científicas De Investigación
3-Bromo-6-cloro-2-metoxiquinolina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de sistemas biológicos y como sonda para diversos procesos bioquímicos.
Industria: El compuesto se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-6-cloro-2-metoxiquinolina implica su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
3-Bromo-4-cloro-6-metoxiquinolina: Este compuesto tiene una estructura similar pero con diferentes posiciones de los sustituyentes.
6-Bromo-2-cloroquinolina-3-metanol: Otro compuesto relacionado con un grupo hidroxilo en lugar de un grupo metoxi.
Unicidad
3-Bromo-6-cloro-2-metoxiquinolina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Número CAS |
1197340-23-0 |
|---|---|
Fórmula molecular |
C10H7BrClNO |
Peso molecular |
272.52 g/mol |
Nombre IUPAC |
3-bromo-6-chloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-8(11)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3 |
Clave InChI |
ZFIVSGDBSNLKPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(C=CC2=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


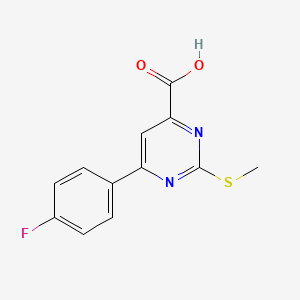
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

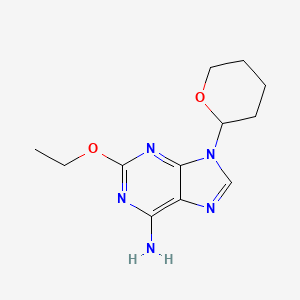
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
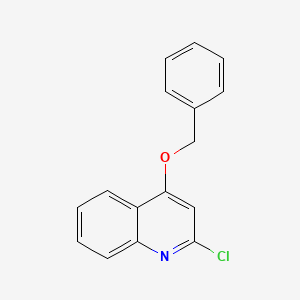
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
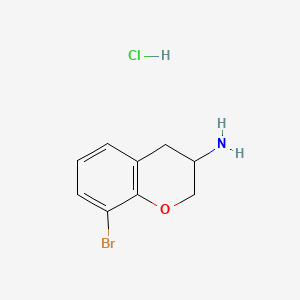
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
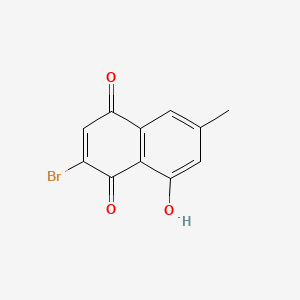
![4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11850971.png)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
